molecular formula C19H27N3O B11195781 N-({1-[(2,5-Dimethylphenyl)methyl]-1H-imidazol-2-YL}methyl)-N-ethyl-2-methylpropanamide CAS No. 1016847-62-3

N-({1-[(2,5-Dimethylphenyl)methyl]-1H-imidazol-2-YL}methyl)-N-ethyl-2-methylpropanamide

Cat. No.: B11195781
CAS No.: 1016847-62-3
M. Wt: 313.4 g/mol
InChI Key: OAPOBFZFARXFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[(2,5-Dimethylphenyl)methyl]-1H-imidazol-2-YL}methyl)-N-ethyl-2-methylpropanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazole ring, a dimethylphenyl group, and a propanamide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2,5-Dimethylphenyl)methyl]-1H-imidazol-2-YL}methyl)-N-ethyl-2-methylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylbenzyl chloride with imidazole to form the intermediate 1-[(2,5-dimethylphenyl)methyl]-1H-imidazole. This intermediate is then reacted with N-ethyl-2-methylpropanamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2,5-Dimethylphenyl)methyl]-1H-imidazol-2-YL}methyl)-N-ethyl-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole or phenyl derivatives.

Scientific Research Applications

N-({1-[(2,5-Dimethylphenyl)methyl]-1H-imidazol-2-YL}methyl)-N-ethyl-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({1-[(2,5-Dimethylphenyl)methyl]-1H-imidazol-2-YL}methyl)-N-ethyl-2-methylpropanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • N-(2,3-Dimethylphenyl)-β-alanine
  • N-(1-{1-[(2,5-Dimethylphenyl)methyl]-1H-benzimidazol-2-yl}ethyl)thiophene-2-carboxamide

Uniqueness

N-({1-[(2,5-Dimethylphenyl)methyl]-1H-imidazol-2-YL}methyl)-N-ethyl-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

1016847-62-3

Molecular Formula

C19H27N3O

Molecular Weight

313.4 g/mol

IUPAC Name

N-[[1-[(2,5-dimethylphenyl)methyl]imidazol-2-yl]methyl]-N-ethyl-2-methylpropanamide

InChI

InChI=1S/C19H27N3O/c1-6-21(19(23)14(2)3)13-18-20-9-10-22(18)12-17-11-15(4)7-8-16(17)5/h7-11,14H,6,12-13H2,1-5H3

InChI Key

OAPOBFZFARXFLN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NC=CN1CC2=C(C=CC(=C2)C)C)C(=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.